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Compound of Interest

Compound Name: 3-Oxa-9-azaspiro[5.5]undecane

Cat. No.: B1416556

An Application Guide to 3-Oxa-9-azaspiro[5.5]undecane in Medicinal Chemistry

Introduction: The Spirocyclic Scaffold in Modern
Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered
significant attention in medicinal chemistry. Their inherent three-dimensionality and
conformational rigidity offer a distinct advantage over traditional flat, aromatic scaffolds. This
unique topology allows for more precise interactions with biological targets, often leading to
enhanced potency, selectivity, and improved pharmacokinetic properties. The 3-Oxa-9-
azaspiro[5.5]Jundecane core, featuring a tetrahydropyran ring fused with a piperidine ring,
represents a compelling, albeit underexplored, scaffold for the design of novel therapeutic
agents.

While direct biological data on 3-Oxa-9-azaspiro[5.5]Jundecane itself is emerging, a wealth of
information from its close structural analogs provides a strong rationale for its application in
various therapeutic areas. This guide synthesizes findings from related spirocyclic systems to
provide a framework for researchers and drug development professionals to unlock the
potential of this promising scaffold. We will explore potential applications, propose synthetic
strategies, and detail protocols for biological evaluation, grounding our discussion in the
principles of modern medicinal chemistry.
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Part 1: Rationale and Potential Therapeutic
Applications

The strategic advantage of the 3-Oxa-9-azaspiro[5.5]Jundecane scaffold lies in its combination
of a piperidine ring, a common motif in centrally active and peripheral drugs, and a
tetrahydropyran ring, which can act as a hydrogen bond acceptor and improve
physicochemical properties. This combination opens avenues for developing novel agents in
several key therapeutic areas.

Ligands for G-Protein Coupled Receptors (GPCRs): A
New Frontier in Pain Management

GPCRs remain one of the most important classes of drug targets.[1] The development of
ligands with mixed efficacy profiles, such as dual agonists/antagonists, is a leading strategy for
creating safer and more effective medications.

Insight from Analogs: Research on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has
identified potent dual-acting ligands that are agonists at the p-opioid receptor (MOR) and
antagonists at the sigma-1 receptor (01R).[2] This dual pharmacology is highly desirable for
pain management. MOR activation is the primary mechanism for opioid analgesia, while c1R
antagonism can potentiate this analgesia and mitigate opioid-related side effects like tolerance
and hyperalgesia.[2]

Hypothesized Application: The 3-Oxa-9-azaspiro[5.5]Jundecane scaffold can be similarly
decorated to target GPCRs. The nitrogen atom at position 9 is an ideal handle for introducing
various substituents to probe the ligand-binding pockets of receptors like MOR, while
modifications on the tetrahydropyran ring can fine-tune selectivity and pharmacokinetic
properties.

Enzyme Inhibitors: Targeting Key Pathological Pathways

The rigid structure of spirocycles allows them to bind with high specificity to the active sites of
enzymes.

Insight from Analogs:
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e Carbonic Anhydrase (CA) Inhibitors: Derivatives of 1-oxa-9-azaspiro[5.5]undecane have
been explored for the synthesis of sulfonamides that act as carbonic anhydrase inhibitors.[3]
CAs are involved in a variety of physiological and pathological processes, and their inhibition
has therapeutic applications in glaucoma, epilepsy, and cancer.[3]

e Soluble Epoxide Hydrolase (SEH) Inhibitors: The 1-oxa-9-azaspiro[5.5]undecan-4-amine
scaffold has been used to develop potent SEH inhibitors.[4] These inhibitors are being
investigated for the treatment of chronic kidney disease and inflammation.[5]

Hypothesized Application: The 3-Oxa-9-azaspiro[5.5]Jundecane core can serve as a
foundation for novel enzyme inhibitors. The piperidine nitrogen can be functionalized with zinc-
binding groups like sulfonamides to target metalloenzymes such as carbonic anhydrases.

Antimicrobial Agents: A Novel Scaffold for Combating
Tuberculosis

The rise of multidrug-resistant bacteria necessitates the development of antibiotics with novel
mechanisms of action.

Insight from Analogs: Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized
and optimized for their antituberculosis activity.[4] These compounds have shown potent
activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by targeting
the MmpL3 protein, which is essential for the transport of mycolic acids in the bacterial cell wall.

[4][6]

Hypothesized Application: The 3-Oxa-9-azaspiro[5.5]Jundecane scaffold can be used to
generate new libraries of potential antituberculosis agents. The structural variations offered by
this scaffold could lead to compounds with improved potency and a better resistance profile.

Anticancer Agents: Exploring New Chemical Space

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Spirocyclic
compounds have shown promise in this area.

Insight from Analogs: While direct evidence for the 3-Oxa-9-azaspiro[5.5]Jundecane core is
limited, other spirocyclic systems, such as 1-oxa-4-azaspiro[2][4]deca-6,9-diene-3,8-dione
derivatives, have demonstrated potent activity against various human cancer cell lines.[7]
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Hypothesized Application: The unique three-dimensional structure of 3-Oxa-9-
azaspiro[5.5]undecane derivatives could allow for novel interactions with anticancer targets.
This scaffold provides a fresh starting point for the design of cytotoxic agents or modulators of

cancer-related signaling pathways.

Part 2: Protocols and Methodologies
General Synthetic Strategy for a 3-Oxa-9-
azaspiro[5.5]Jundecane Library

A divergent synthetic approach can be employed to generate a library of 3-Oxa-9-
azaspiro[5.5]Jundecane derivatives, allowing for systematic exploration of structure-activity
relationships (SAR). The key is the initial construction of the core scaffold, followed by

diversification at the piperidine nitrogen.
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Caption: General workflow for the synthesis of a 3-Oxa-9-azaspiro[5.5]undecane library.

Protocol 2.1.1: Synthesis of a Representative Derivative:
N-benzyl-3-Oxa-9-azaspiro[5.5]Jundecane

This protocol outlines a plausible multi-step synthesis of a representative derivative.

Step 1: Synthesis of Boc-protected 3-Oxa-9-azaspiro[5.5]Jundecane
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» To a solution of N-Boc-4-piperidone (1.0 eq) and tetrahydropyran-4-one (1.1 eq) in methanol,
add a catalytic amount of a base such as potassium carbonate.

 Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
o Upon completion, quench the reaction with water and extract the product with ethyl acetate.

 Purify the crude product by column chromatography to yield the Boc-protected spirocycle.
Causality: The base catalyzes a double aldol-type condensation to form the spirocyclic core.
The Boc protecting group is crucial for preventing side reactions at the piperidine nitrogen.

Step 2: Deprotection of the Piperidine Nitrogen

» Dissolve the Boc-protected spirocycle (1.0 eq) in a solution of hydrochloric acid in dioxane
(4M).

 Stir the mixture at room temperature for 2-4 hours.

o Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of 3-Oxa-9-
azaspiro[5.5]Jundecane. Causality: Strong acidic conditions are required to cleave the acid-
labile Boc protecting group, yielding the free secondary amine.

Step 3: N-Alkylation with Benzyl Bromide

e To a solution of the 3-Oxa-9-azaspiro[5.5]Jundecane hydrochloride salt (1.0 eq) in a suitable
solvent like DMF, add a base such as diisopropylethylamine (DIPEA) (2.5 eq).

e Add benzyl bromide (1.2 eq) dropwise to the solution.
 Stir the reaction at room temperature overnight.
e Work up the reaction by adding water and extracting with an organic solvent.

 Purify the final compound by column chromatography. Causality: The base deprotonates the
secondary amine, activating it for nucleophilic attack on the electrophilic benzyl bromide,
forming the N-benzyl derivative.

Biological Evaluation Protocols
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The following protocols are designed to assess the potential of novel 3-Oxa-9-
azaspiro[5.5]Jundecane derivatives in key therapeutic areas identified from analog studies.

Discovery Workflow

Synthesized Compound Primary Screening . - Secondary Screening Lead Optimization . .
((e.g., Binding Assay) Qidcehtlicaton (Functional Assay) (SAR Studies) [ WG SIS

Click to download full resolution via product page

Caption: A typical drug discovery workflow for evaluating new chemical entities.

Protocol 2.2.1: p-Opioid Receptor (MOR) Competitive
Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the MOR.

Materials:

Membrane homogenates from cells expressing human MOR.

[BH]-DAMGO (a radiolabeled MOR agonist).

Test compounds dissolved in DMSO.

Assay buffer (e.g., Tris-HCI with MgClz2).

Scintillation fluid and a liquid scintillation counter.

Procedure:

e In a 96-well plate, add assay buffer, cell membrane homogenate, and [*H]-DAMGO.

e Add varying concentrations of the test compound. For non-specific binding, add a high
concentration of a known non-labeled ligand like naloxone.
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 Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60
minutes).

o Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold assay
buffer to separate bound from free radioligand.

e Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using
a liquid scintillation counter.

o Calculate the ICso value (the concentration of test compound that inhibits 50% of specific
[BH]-DAMGO binding) and then convert it to a Ki value using the Cheng-Prusoff equation.
Trustworthiness: This assay is a standard in pharmacology. Including controls for non-
specific binding and a known reference compound ensures the validity of the results.

Protocol 2.2.2: In Vitro Carbonic Anhydrase Il Inhibition
Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of human
Carbonic Anhydrase Il (hCAII).

Materials:

Recombinant human CA Il.

4-Nitrophenyl acetate (NPA) as the substrate.

Test compounds dissolved in DMSO.

Assay buffer (e.g., phosphate buffer, pH 7.4).

A spectrophotometer capable of reading at 400 nm.
Procedure:
e In a 96-well plate, add assay buffer and the test compound at various concentrations.

e Add a solution of hCA Il to each well and incubate for a short period (e.g., 15 minutes) to
allow for inhibitor binding.
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« Initiate the enzymatic reaction by adding the substrate, NPA.

e Immediately monitor the increase in absorbance at 400 nm over time. The product of the
reaction, 4-nitrophenol, is yellow.

e Calculate the rate of reaction for each concentration of the inhibitor.

o Determine the percent inhibition and calculate the I1Cso value by fitting the data to a dose-
response curve. Causality: The inhibitor binds to the enzyme, reducing its ability to hydrolyze
the NPA substrate. The rate of color formation is therefore inversely proportional to the
inhibitor's potency.

Part 3: Data Presentation and Summary

To guide future research, it is instructive to summarize the data from key analogs that inform
the potential of the 3-Oxa-9-azaspiro[5.5]Jundecane scaffold.

Key Potency .
Analog . Therapeutic
Target Compound (ICs0/ECso/Ki Reference
Scaffold Area
Example )
MOR
1-Oxa-4,9- ] MOR ECso =
] ] (agonist) / Compound ]
diazaspiro[5. 112 nM, o1R Pain [2]
olR 15au ]
5]undecane ) Ki=2.7 nM
(antagonist)
1-Oxa-9- M.
] ] Potent ]
azaspiro[5.5] tuberculosis ST004 o Tuberculosis [4]
inhibition
undecane MmpL3
1-Oxa-9- Soluble
azaspiro[5.5] Epoxide Compound Potent Inflammation, 4]
undecan-4- Hydrolase (x)-22 inhibition CKD
amine (seH)
1-Oxa-9- Carbonic ] ] ]
) Sulfonamide Varies with Glaucoma,
azaspiro[5.5] Anhydrase o o [3]
derivatives derivative Cancer
undecane (CA)
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Conclusion and Future Directions

The 3-Oxa-9-azaspiro[5.5]Jundecane scaffold stands as a promising but largely untapped
resource in medicinal chemistry. By leveraging the extensive research on its close structural
analogs, a clear and compelling case can be made for its application in developing novel
ligands for GPCRs, enzyme inhibitors, and antimicrobial agents. Its inherent three-
dimensionality provides an opportunity to explore new chemical space and develop compounds
with superior pharmacological profiles.

Future research should focus on the efficient and scalable synthesis of the core scaffold,
followed by the generation of diverse chemical libraries. The protocols outlined in this guide
provide a robust starting point for these endeavors. As our understanding of the intricate
interactions between small molecules and biological targets grows, scaffolds like 3-Oxa-9-
azaspiro[5.5]undecane will be invaluable in the design of the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1416556#applications-of-3-oxa-9-azaspiro-5-5-
undecane-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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